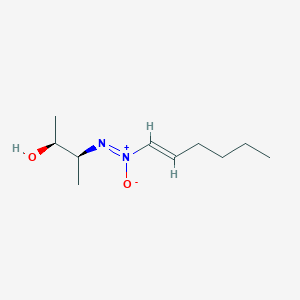![molecular formula C10H14N5O9P B056964 [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 119269-31-7](/img/structure/B56964.png)
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a nucleotide analog that has been widely used in scientific research. It is a synthetic compound that mimics the structure of natural nucleotides and can be incorporated into DNA and RNA molecules. The unique properties of this molecule make it an important tool for studying various biological processes, including DNA replication, transcription, and translation.
Mécanisme D'action
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate works by mimicking the structure of natural nucleotides and being incorporated into DNA and RNA molecules. Once incorporated, it can affect the function of the nucleic acid molecule by interfering with its replication, transcription, or translation. It can also act as a competitive inhibitor of enzymes involved in nucleic acid synthesis.
Effets Biochimiques Et Physiologiques
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has several biochemical and physiological effects. It can cause DNA damage and induce apoptosis in cancer cells. It can also inhibit viral replication by interfering with the synthesis of viral DNA or RNA. Additionally, it can affect the immune system by modulating the expression of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate in lab experiments include its ability to mimic natural nucleotides and its versatility in studying various biological processes. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise in its synthesis and handling.
Orientations Futures
Future research directions for [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate include exploring its potential as an antiviral and anticancer agent. It could also be used to investigate the effects of mutations on DNA and RNA synthesis and to develop new drugs that target these processes. Additionally, it could be used to study the mechanisms of action of various enzymes involved in nucleic acid synthesis and to develop new methods for DNA and RNA sequencing.
Méthodes De Synthèse
The synthesis of [(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves several steps. The starting materials are commonly available and include purine nucleobases, ribose, and phosphate groups. The synthesis typically involves protecting the reactive functional groups and then selectively removing the protecting groups to form the desired product.
Applications De Recherche Scientifique
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has found numerous applications in scientific research. It is often used as a substrate for enzymes involved in DNA and RNA synthesis, such as DNA polymerases and RNA polymerases. It can also be used to study the effects of mutations on DNA replication and transcription. Additionally, it has been used to investigate the mechanisms of action of various antiviral and anticancer drugs.
Propriétés
Numéro CAS |
119269-31-7 |
|---|---|
Nom du produit |
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Formule moléculaire |
C10H14N5O9P |
Poids moléculaire |
379.22 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-1H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O9P/c11-10-12-7-4(8(18)13-10)15(19)2-14(7)9-6(17)5(16)3(24-9)1-23-25(20,21)22/h2-3,5-6,9,16-17H,1H2,(H2,20,21,22)(H3,11,12,13,18)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
BUBORJWOHDEIGW-UUOKFMHZSA-N |
SMILES isomérique |
C1=[N+](C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=O)N)[O-] |
SMILES |
C1=[N+](C2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)[O-] |
SMILES canonique |
C1=[N+](C2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=O)N)[O-] |
Synonymes |
7-hydroxyguanosine 5'-monophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



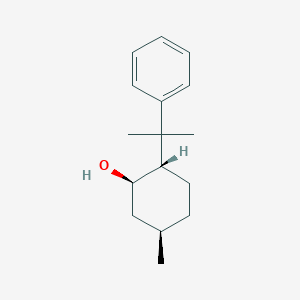
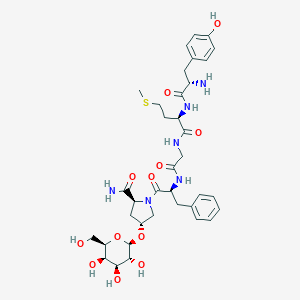
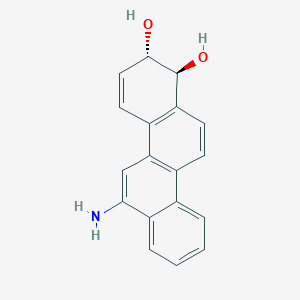
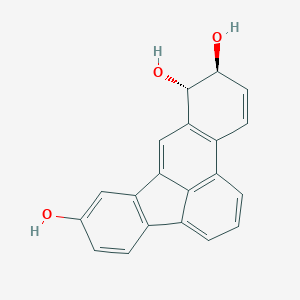
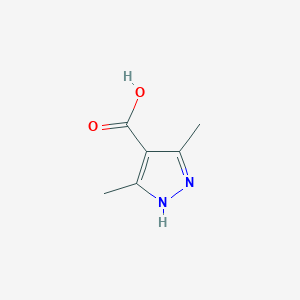
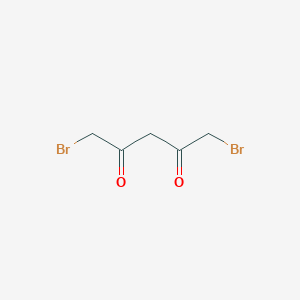
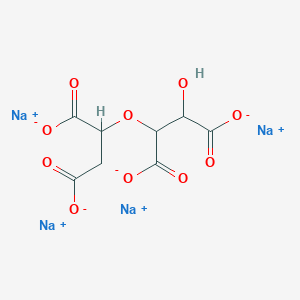
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
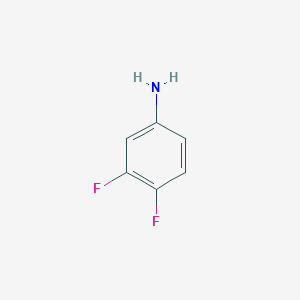
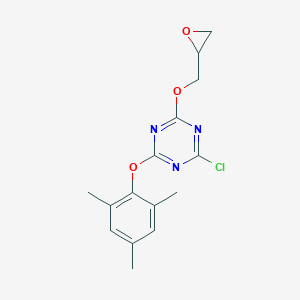
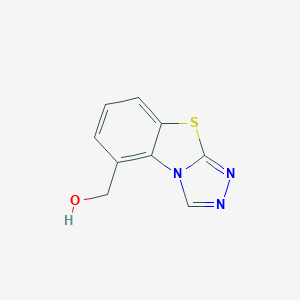
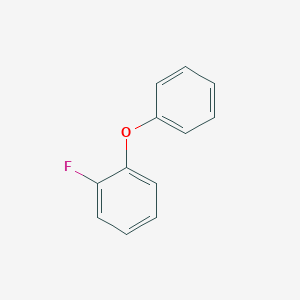
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
